3-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)cyclopentanecarboxylic acid
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Overview
Description
C3001a, formally known as (1S,3R)-3-[ [ [4- (6-methyl-2-benzothiazolyl)phenyl]amino]carbonyl]-cyclopentanecarboxylic acid, is a compound that has garnered significant interest in scientific research due to its role as an activator of two-pore domain potassium channels K2P2.1/TREK1 and K2P10.1/TREK2. These channels are involved in various physiological processes, including pain perception and neurogenic inflammation .
Mechanism of Action
Target of Action
They have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit COX-1, a key enzyme involved in inflammation .
Biochemical Pathways
For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the solvent environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C3001a involves several steps, starting with the preparation of the benzothiazole derivative. The key steps include:
Formation of the Benzothiazole Core: This involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.
Attachment of the Phenyl Group: The benzothiazole core is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction.
Formation of the Cyclopentanecarboxylic Acid: The final step involves the formation of the cyclopentanecarboxylic acid moiety, which is achieved through a series of reactions including esterification and hydrolysis.
Industrial Production Methods
Industrial production of C3001a would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
C3001a undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in C3001a, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
C3001a has a broad range of applications in scientific research:
Chemistry: It is used as a model compound to study the activation of potassium channels and their role in cellular processes.
Biology: Researchers use C3001a to investigate the physiological and pathological roles of potassium channels in various biological systems.
Medicine: The compound is studied for its potential therapeutic effects in conditions such as pain, inflammation, and neurodegenerative diseases.
Industry: C3001a can be used in the development of new pharmaceuticals and as a tool in drug discovery research.
Comparison with Similar Compounds
Similar Compounds
C3002a: Another activator of potassium channels, but with different selectivity and potency.
C3003a: A compound with similar structure but different biological activity.
Uniqueness of C3001a
C3001a is unique due to its high selectivity for K2P2.1/TREK1 and K2P10.1/TREK2 channels over other potassium channels. This selectivity makes it a valuable tool for studying the specific roles of these channels in physiological and pathological processes .
Properties
IUPAC Name |
3-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-12-2-9-17-18(10-12)27-20(23-17)13-5-7-16(8-6-13)22-19(24)14-3-4-15(11-14)21(25)26/h2,5-10,14-15H,3-4,11H2,1H3,(H,22,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAZWUKQRHZQNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CCC(C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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